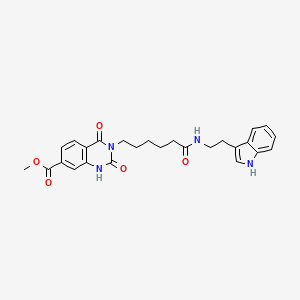
methyl 3-(6-((2-(1H-indol-3-yl)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-((2-(1H-indol-3-yl)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features an indole moiety, a quinazoline ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-((2-(1H-indol-3-yl)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the quinazoline ring system. Key steps include:
Formation of Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Quinazoline Ring Formation: The quinazoline ring is often constructed through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(6-((2-(1H-indol-3-yl)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives under specific conditions.
Reduction: The carbonyl groups in the quinazoline ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the quinazoline ring carbonyl groups may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-(6-((2-(1H-indol-3-yl)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Research: It is used in studies related to cell signaling pathways, enzyme inhibition, and receptor binding.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of methyl 3-(6-((2-(1H-indol-3-yl)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The quinazoline ring system can interact with nucleic acids or proteins, affecting cellular processes . Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit biological activity.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib contain the quinazoline ring and are used as kinase inhibitors in cancer therapy.
Uniqueness
Methyl 3-(6-((2-(1H-indol-3-yl)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to the combination of the indole and quinazoline moieties, which may confer distinct biological properties and therapeutic potential .
Propiedades
Fórmula molecular |
C26H28N4O5 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
methyl 3-[6-[2-(1H-indol-3-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H28N4O5/c1-35-25(33)17-10-11-20-22(15-17)29-26(34)30(24(20)32)14-6-2-3-9-23(31)27-13-12-18-16-28-21-8-5-4-7-19(18)21/h4-5,7-8,10-11,15-16,28H,2-3,6,9,12-14H2,1H3,(H,27,31)(H,29,34) |
Clave InChI |
VCLODVCTJOOBST-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















